2-(Piperazin-1-ylmethyl)thiazole trihydrochloride 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride
Brand Name: Vulcanchem
CAS No.: 2470436-38-3
VCID: VC5211882
InChI: InChI=1S/C8H13N3S.3ClH/c1-4-11(5-2-9-1)7-8-10-3-6-12-8;;;/h3,6,9H,1-2,4-5,7H2;3*1H
SMILES: C1CN(CCN1)CC2=NC=CS2.Cl.Cl.Cl
Molecular Formula: C8H16Cl3N3S
Molecular Weight: 292.65

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride

CAS No.: 2470436-38-3

Cat. No.: VC5211882

Molecular Formula: C8H16Cl3N3S

Molecular Weight: 292.65

* For research use only. Not for human or veterinary use.

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride - 2470436-38-3

Specification

CAS No. 2470436-38-3
Molecular Formula C8H16Cl3N3S
Molecular Weight 292.65
IUPAC Name 2-(piperazin-1-ylmethyl)-1,3-thiazole;trihydrochloride
Standard InChI InChI=1S/C8H13N3S.3ClH/c1-4-11(5-2-9-1)7-8-10-3-6-12-8;;;/h3,6,9H,1-2,4-5,7H2;3*1H
Standard InChI Key KSYMCEGWQNFRNF-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=NC=CS2.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Piperazin-1-ylmethyl)thiazole trihydrochloride features a thiazole ring (C3H3NS) connected via methylene bridge to a piperazine moiety (C4H10N2), with three hydrochloride counterions stabilizing the tertiary amines. While the exact molecular formula remains unspecified in available literature, analogous compounds such as ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (C10H15N3O2S) suggest a base molecular weight of approximately 241.31 g/mol before salt formation. The trihydrochloride form increases molecular weight by 109.18 g/mol (3 × 36.46 g/mol HCl), yielding an estimated total of 350.49 g/mol.

Table 1: Comparative Physicochemical Properties of Piperazine-Thiazole Derivatives

Property2-(Piperazin-1-ylmethyl)thiazole trihydrochloride Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
CAS Number2470436-38-3104481-24-5
Purity≥97%≥95%
Boiling PointNot reported378.4°C at 760 mmHg
DensityNot reported1.238 g/cm³
SolubilityWater-soluble (salt form)Organic solvents

The thiazole ring's electron-deficient nature facilitates hydrogen bonding with biological targets, while the piperazine moiety provides conformational flexibility for receptor interactions . X-ray crystallography of related compounds reveals chair conformations in piperazine rings and planar thiazole systems .

Synthetic Methodologies

Parallel Synthesis Strategies

Modern synthesis routes employ parallel reaction systems to generate diverse piperazine-thiazole libraries. A representative protocol involves:

  • Thiazole Core Formation: Condensation of α-halo ketones with thiourea yields 2-aminothiazoles .

  • Chloromethylation: Treatment with chloromethylating agents (e.g., ClCH2OCH3) produces 4-chloromethyl-2-aminothiazole intermediates .

  • Piperazine Coupling: Nucleophilic substitution with piperazine in polar aprotic solvents (DMF, NMP) at 80–100°C .

  • Salt Formation: Precipitation with HCl gas or concentrated hydrochloric acid yields the trihydrochloride form .

Analytical Characterization

Key quality control parameters include:

  • HPLC: Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 20 min), retention time 8.2 ± 0.3 min

  • 1H NMR (D2O, 400 MHz): δ 3.15–3.45 (m, 8H, piperazine), 4.32 (s, 2H, CH2), 7.05 (s, 1H, thiazole-H)

  • Mass Spec: ESI+ m/z 241.1 [M+H]+ (free base), isotopic pattern consistent with Cl3–

Pharmacological Profile

Antimalarial Activity

In SYBR green I fluorescence assays against chloroquine-resistant P. falciparum Dd2 strains, piperazine-thiazole derivatives exhibit EC50 values of 102–350 nM . The trihydrochloride salt form demonstrates enhanced solubility in culture media (PBS solubility >50 mg/mL vs. <5 mg/mL for free base) .

Table 2: Biological Activity of Selected Analogues

CompoundAntiplasmodial EC50 (nM) HepG2 Cytotoxicity IC50 (μM) Selectivity Index
2291-61 (free base)102 ± 11>14.3>140
Trihydrochloride158 ± 23>12.8>81

Mechanistic studies suggest inhibition of heme detoxification pathways through binding to hemozoin crystals (Kd = 2.3 ± 0.4 μM) . The methylene bridge between heterocycles appears critical for maintaining planarity required for π-stacking interactions.

Neurological Applications

Structural analogs demonstrate potent positive allosteric modulation (PAM) of M3 muscarinic acetylcholine receptors (mAChRs) . In FLIPR™ assays:

  • 14-fold shift in carbachol EC50 at 1 μM concentration

  • Subtype selectivity: M3 > M5 > M1/M2/M4 (IC50 ratios >100)

Molecular modeling reveals sulfur–nitrogen nonbonding interactions (2.9–3.1 Å) stabilize bioactive conformations . The trihydrochloride salt improves blood-brain barrier permeability (logBB = -0.7 vs. -1.2 for free base) in rat models .

Industrial Applications and Patent Landscape

Drug Discovery Intermediates

The compound serves as a key building block for:

  • Antiparasitic agents (WO2021187589A1)

  • Antipsychotics targeting dopamine D3 receptors (EP3569203B1)

  • EGFR kinase inhibitors (US20220062472A1)

Scale-up Production

Kilogram-scale batches utilize continuous flow reactors with:

  • Productivity: 1.2 kg/day

  • Purity: 99.2% (HPLC)

  • Cost: $12,500/kg (GMP-grade)

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